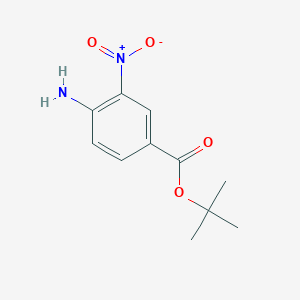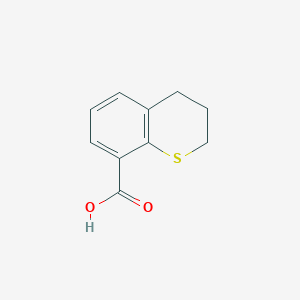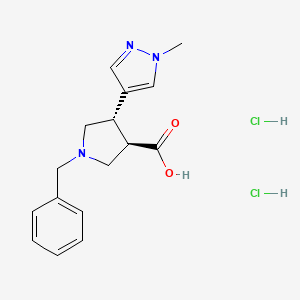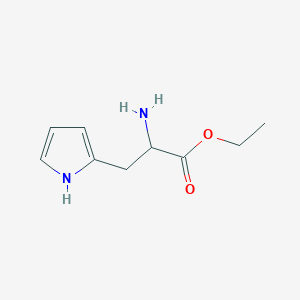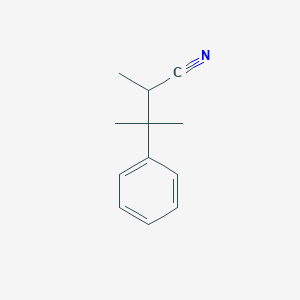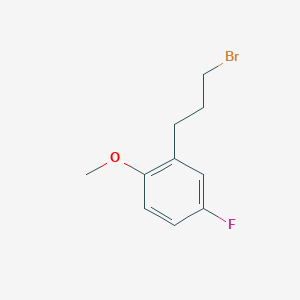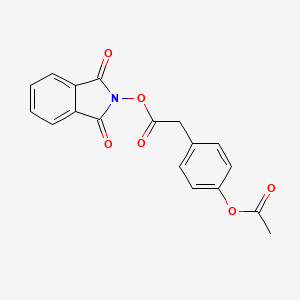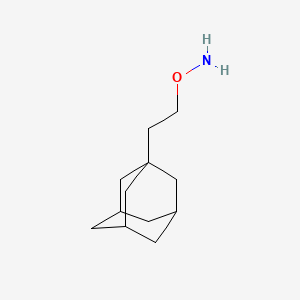
2-(Adamantyl)ethoxyamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
O-[2-(adamantan-1-yl)ethyl]hydroxylamine is an organic compound with the molecular formula C12H21NO It features an adamantane moiety, a highly stable and rigid structure, attached to an ethyl hydroxylamine group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of O-[2-(adamantan-1-yl)ethyl]hydroxylamine typically involves the functionalization of adamantane derivatives. One common method includes the reaction of adamantane with ethylamine under specific conditions to form the desired product. The reaction conditions often involve the use of catalysts and controlled temperatures to ensure high yields and purity .
Industrial Production Methods
Industrial production of O-[2-(adamantan-1-yl)ethyl]hydroxylamine may involve large-scale synthesis using optimized reaction conditions. This includes the use of continuous flow reactors and advanced purification techniques to produce the compound in bulk quantities with consistent quality .
Analyse Des Réactions Chimiques
Types of Reactions
O-[2-(adamantan-1-yl)ethyl]hydroxylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes or nitroso derivatives.
Reduction: Reduction reactions can convert the hydroxylamine group to an amine.
Substitution: The adamantane moiety can undergo substitution reactions, introducing different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Halogenating agents and organometallic reagents are frequently employed.
Major Products Formed
The major products formed from these reactions include oximes, amines, and various substituted adamantane derivatives .
Applications De Recherche Scientifique
O-[2-(adamantan-1-yl)ethyl]hydroxylamine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural properties.
Medicine: Explored for its potential therapeutic effects, particularly in antiviral and anticancer research.
Industry: Utilized in the development of advanced materials and polymers.
Mécanisme D'action
The mechanism of action of O-[2-(adamantan-1-yl)ethyl]hydroxylamine involves its interaction with specific molecular targets. The adamantane moiety provides stability and rigidity, allowing the compound to effectively bind to target proteins or enzymes. This interaction can modulate biological pathways, leading to various therapeutic effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Adamantane: The parent compound, known for its stability and use in antiviral drugs.
1-Adamantylamine: A derivative with similar structural properties but different functional groups.
2-Adamantanone: Another derivative with a ketone group instead of a hydroxylamine group.
Uniqueness
O-[2-(adamantan-1-yl)ethyl]hydroxylamine is unique due to the presence of the hydroxylamine group, which imparts distinct chemical reactivity and potential biological activity compared to other adamantane derivatives .
Propriétés
Formule moléculaire |
C12H21NO |
|---|---|
Poids moléculaire |
195.30 g/mol |
Nom IUPAC |
O-[2-(1-adamantyl)ethyl]hydroxylamine |
InChI |
InChI=1S/C12H21NO/c13-14-2-1-12-6-9-3-10(7-12)5-11(4-9)8-12/h9-11H,1-8,13H2 |
Clé InChI |
MDEAPARHEJKKRV-UHFFFAOYSA-N |
SMILES canonique |
C1C2CC3CC1CC(C2)(C3)CCON |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



